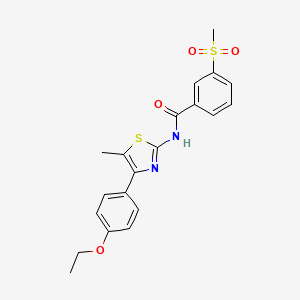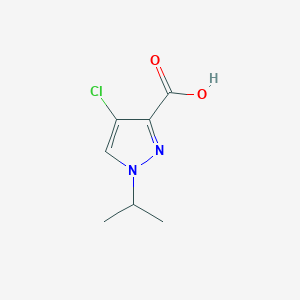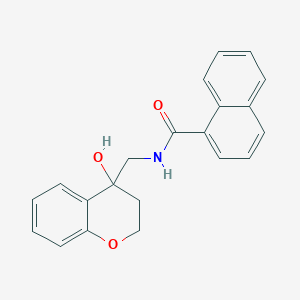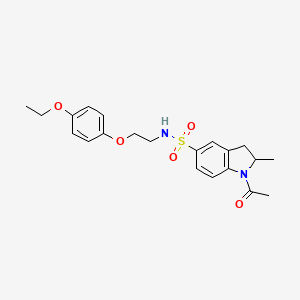
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole-containing molecules. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Allosteric CC-Chemokine Receptor 4 Antagonism
Research by Procopiou et al. (2013) explored the synthesis of indazole arylsulfonamides, focusing on human CCR4 antagonists. Their study highlighted the importance of small group tolerances at specific positions and the potent N3-substituent of 5-chlorothiophene-2-sulfonamide. This research provides insights into the allosteric binding of aryl sulfonamide antagonists to CCR4, an intracellular allosteric site, which is crucial for understanding the interactions and potential applications of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide in this context (Procopiou et al., 2013).
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide, to investigate their potential as selective class III agents in cardiac electrophysiology. This study indicates the relevance of such compounds in modifying cardiac electrophysiological properties, particularly in the context of reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial Agents
Sahin et al. (2012) and Bektaş et al. (2007) synthesized various derivatives of 1,2,4-triazole, which include structural motifs similar to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide. These compounds were screened for their antimicrobial activities, demonstrating the potential use of such structures in the development of novel antimicrobial agents (Sahin et al., 2012); (Bektaş et al., 2007).
Antiviral Activity
Hebishy et al. (2020) investigated the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, highlighting significant antiviral activities against bird flu influenza. This study suggests the potential application of similar benzamide-based compounds, like N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide, in the development of antiviral agents (Hebishy et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of MMV665913 are currently unknown
Mode of Action
Studies on mmv665941, a compound with similar structure, suggest an interference with sterol-dependent processes . This could imply that MMV665913 may also interact with sterol biosynthesis or related pathways, but this hypothesis requires further investigation.
Biochemical Pathways
Given the potential interference with sterol-dependent processes, it is plausible that MMV665913 may impact pathways related to sterol biosynthesis or metabolism . .
Pharmacokinetics
A study on MMV665941, a related compound, suggests that it could be potentially useful for further in vivo studies , but the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MMV665913 remain to be determined.
Result of Action
The compound has been identified as having promising activity against the apicomplexan parasite Neospora caninum , suggesting it may have antiparasitic properties.
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-26-16-10-8-14(9-11-16)18-13(2)27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(3,24)25/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIKBBJEDKHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)



![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)


![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)